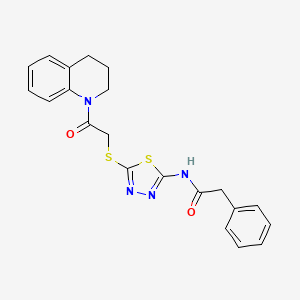
(1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound that features an indole moiety and a piperidine ring substituted with an isobutylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as indole-5-carboxylic acid, the indole ring is functionalized to introduce the desired substituents.
Synthesis of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives. The isobutylsulfonyl group is introduced via sulfonylation reactions.
Coupling Reaction: The indole and piperidine intermediates are then coupled through a carbonylation reaction to form the final methanone compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Functionalized piperidine derivatives.
Applications De Recherche Scientifique
(1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(1H-indol-5-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a methylsulfonyl group instead of an isobutylsulfonyl group.
(1H-indol-5-yl)(4-(ethylsulfonyl)piperidin-1-yl)methanone: Contains an ethylsulfonyl group.
Uniqueness: The presence of the isobutylsulfonyl group in (1H-indol-5-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone may confer unique properties, such as increased lipophilicity and altered biological activity, compared to its methylsulfonyl and ethylsulfonyl analogs.
Propriétés
IUPAC Name |
1H-indol-5-yl-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-13(2)12-24(22,23)16-6-9-20(10-7-16)18(21)15-3-4-17-14(11-15)5-8-19-17/h3-5,8,11,13,16,19H,6-7,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUVHPXENRIDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2847290.png)
![3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2847292.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2847294.png)

![1-(4-tert-butylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847298.png)
![N-[(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-3-NITROBENZAMIDE](/img/structure/B2847299.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2847301.png)


![2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2847306.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2847309.png)
![5-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B2847310.png)

